N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting with 4-fluoroaniline, the benzothiazole ring can be formed through a cyclization reaction with a suitable sulfur donor, such as carbon disulfide, under basic conditions.
Benzamide Formation: The final step involves coupling the benzothiazole intermediate with 4-pyridylmethylamine and a benzoyl chloride derivative under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the benzothiazole ring.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It may be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- N-(4-methylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of organic compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWKTNIEXIMCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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